2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
Description
This compound features a benzamide core linked to a piperidin-4-yl group substituted with a 3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl moiety. The 2-methyl group on the benzamide may increase lipophilicity, influencing membrane permeability. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds with piperidinyl-benzamide backbones) suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic/hydrophobic interactions .
Properties
IUPAC Name |
2-methyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-5-2-3-6-16(14)20(26)22-15-8-10-25(11-9-15)21(27)18-13-17(23-24-18)19-7-4-12-28-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERHFWQYDBRIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the piperidine and pyrazole groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing thiophene and pyrazole structures exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide showed effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiophene and pyrazole structures enhances the antimicrobial efficacy of the compounds .
Anti-inflammatory Properties
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory effects. The pyrazole derivatives have shown potential in reducing inflammation in various in vitro models. For instance, studies have indicated that substituents on the pyrazole ring can modulate inflammatory pathways, making them suitable candidates for anti-inflammatory drug development .
Antitumor Activity
The compound's structure suggests potential antitumor activity, as many pyrazole and thiophene derivatives have been linked to cytotoxic effects against cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Piperidine Ring Formation : Condensation reactions with suitable amines.
- Final Coupling Reaction : Linking the thiophene moiety through acylation or similar methods.
These synthetic routes allow for the modification of various substituents on the core structure, facilitating the exploration of structure-activity relationships .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
- Antimicrobial Evaluation : A series of synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates, indicating their potential as anticancer agents .
- Mechanistic Studies : Molecular docking studies revealed that these compounds interact with specific protein targets involved in cell proliferation and apoptosis, supporting their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on molecular features, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Comparisons
Backbone Flexibility vs. Rigidity
- The target compound’s pyrazole-thiophene moiety introduces rigidity, which may favor binding to flat enzymatic pockets (e.g., kinases). In contrast, compounds like 6e (tetrafluoroethyl) and 8a (ethylthioureido) have flexible substituents, enabling adaptability to diverse binding sites .
The target compound’s methyl group (electron-donating) may lower solubility but enhance membrane permeability .
This difference could impact target selectivity, particularly for receptors requiring polar interactions .
Heterocyclic Diversity
- Compared to pyrimidine-thiophene hybrids (e.g., compounds in ), the target’s pyrazole-thiophene system offers distinct electronic profiles. Pyrimidines (e.g., E687-0520 ) often participate in base-pair-like interactions, whereas pyrazoles may engage in dipole-dipole interactions .
Piperidine vs. Piperazine
- The target uses a piperidine ring, which is less basic than the piperazine in E687-0520 . This affects protonation states at physiological pH, influencing bioavailability and target engagement .
Research Findings and Implications
- Synthetic Accessibility : Analogs like 6e and 8a were synthesized with moderate yields (65–76%), suggesting feasible routes for the target compound via similar coupling reactions .
- Bioactivity Trends : Compounds with trifluoromethyl groups (e.g., 8a , 7c ) often show enhanced metabolic stability and target affinity, implying that the target’s methyl group might trade stability for increased lipophilicity .
Biological Activity
2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzamide moiety, a piperidine ring, and a thiophene-pyrazole unit. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with the piperidine derivative.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Many derivatives have shown potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
- Antiproliferative Effects : Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential use in oncology.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating similar pyrazole derivatives reported significant inhibition of proliferation in human cancer cell lines with IC50 values ranging from 20 to 100 nM. The mechanism was linked to the inhibition of specific kinases involved in tumor growth and survival pathways .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related compounds against oxidative stress-induced neuronal cell death. The compound's ability to modulate oxidative stress markers suggests its potential for treating neurodegenerative diseases .
- Anti-inflammatory Properties : Some studies have indicated that pyrazole derivatives can reduce inflammatory cytokines in vitro, pointing towards their possible application in inflammatory diseases .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
